N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine: is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by a benzodioxepine ring structure fused with a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with guanidine derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent like methanol or ethanol, and may require catalysts to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities. It has shown promise in preliminary studies for its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine exerts its effects involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylthiazole
- 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid
Uniqueness: N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other benzodioxepine derivatives .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSRWKHIAIJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N=C(N)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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